molecular formula C15H30N2O3 B12083859 N-[2-(2-hydroxyethylamino)acetyl]undecanamide

N-[2-(2-hydroxyethylamino)acetyl]undecanamide

Cat. No.: B12083859
M. Wt: 286.41 g/mol
InChI Key: ANWPFBVBDLIVOT-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethylamino)acetyl]undecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain (undecanamide) and a functional group containing a hydroxyethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethylamino)acetyl]undecanamide typically involves the reaction of undecanoic acid with 2-(2-hydroxyethylamino)acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethylamino)acetyl]undecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of N-[2-(2-oxoethylamino)acetyl]undecanamide.

    Reduction: Formation of N-[2-(2-aminoethylamino)acetyl]undecanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-hydroxyethylamino)acetyl]undecanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethylamino)acetyl]undecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino moiety can form hydrogen bonds with active sites, influencing the activity of the target molecule. The long aliphatic chain may also play a role in membrane interactions, affecting the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-hydroxyethylamino)acetyl]octadecanamide
  • N-[2-(2-hydroxyethylamino)acetyl]hexadecanamide
  • N-[2-(2-hydroxyethylamino)acetyl]dodecanamide

Uniqueness

N-[2-(2-hydroxyethylamino)acetyl]undecanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, reactivity, and biological activity profiles.

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)acetyl]undecanamide

InChI

InChI=1S/C15H30N2O3/c1-2-3-4-5-6-7-8-9-10-14(19)17-15(20)13-16-11-12-18/h16,18H,2-13H2,1H3,(H,17,19,20)

InChI Key

ANWPFBVBDLIVOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NC(=O)CNCCO

Origin of Product

United States

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